molecular formula C17H21FN6O B2378124 (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide CAS No. 2035006-69-8

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide

Cat. No.: B2378124
CAS No.: 2035006-69-8
M. Wt: 344.394
InChI Key: WMWJWUFVVJJCDE-MDZDMXLPSA-N
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Description

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The presence of the triazine ring and the fluorophenyl group in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide typically involves the following steps:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dimethylamino groups: This step involves the substitution of hydrogen atoms on the triazine ring with dimethylamino groups using suitable reagents.

    Attachment of the fluorophenyl group: The fluorophenyl group can be introduced through a coupling reaction with the triazine derivative.

    Formation of the acrylamide moiety: The final step involves the addition of the acrylamide group to the triazine-fluorophenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dimethylamino and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying the biological activity of triazine derivatives.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Applications in materials science and agriculture.

Mechanism of Action

The mechanism of action of (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide involves its interaction with specific molecular targets. The triazine ring and fluorophenyl group may interact with enzymes or receptors, leading to biological effects. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylacrylamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)acrylamide: Contains a chlorine atom instead of fluorine, which may result in different chemical properties.

Uniqueness

The presence of the fluorophenyl group in (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity.

Properties

IUPAC Name

(E)-N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(2-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6O/c1-23(2)16-20-14(21-17(22-16)24(3)4)11-19-15(25)10-9-12-7-5-6-8-13(12)18/h5-10H,11H2,1-4H3,(H,19,25)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWJWUFVVJJCDE-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CC=C2F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CC=C2F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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